1,3-Dimethoxy-1,3-dimethylurea

説明

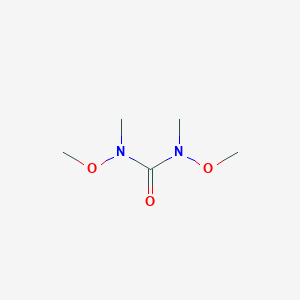

Structure

3D Structure

特性

IUPAC Name |

1,3-dimethoxy-1,3-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c1-6(9-3)5(8)7(2)10-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBKNWRSAAAPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457156 | |

| Record name | 1,3-Dimethoxy-1,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123707-26-6 | |

| Record name | 1,3-Dimethoxy-1,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethoxy-1,3-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethoxy-1,3-dimethylurea

Notice: Due to the limited availability of published experimental data for 1,3-Dimethoxy-1,3-dimethylurea, this guide summarizes the currently accessible information. Detailed experimental protocols and extensive quantitative data are not available in the public domain at this time.

Introduction

This compound, also known as N,N'-dimethoxy-N,N'-dimethylurea, is a chemical compound with the molecular formula C₅H₁₂N₂O₃.[1] It is a derivative of urea where the hydrogen atoms on both nitrogen atoms are substituted with a methyl group and a methoxy group. This substitution pattern is expected to impart unique chemical properties compared to its parent compound, urea, and its more common derivative, 1,3-dimethylurea. This document aims to provide a comprehensive overview of the known chemical properties of this compound, drawing from available database information.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are scarce. The following table summarizes the key identifiers and computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O₃ | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| CAS Number | 123707-26-6 | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CN(C(=O)N(C)OC)OC | [1] |

| InChI Key | BXBKNWRSAAAPKG-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

Synthesis

A potential synthetic pathway could involve the reaction of N,N'-dimethylurea with a suitable methoxylating agent. Alternatively, the reaction of a precursor like N,N'-dihydroxy-N,N'-dimethylurea with a methylating agent could also yield the desired product.

Below is a conceptual workflow for a possible synthesis route.

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound has not been extensively documented. Based on its structure, the following reactivity patterns can be anticipated:

-

Hydrolysis: The urea linkage is susceptible to hydrolysis under acidic or basic conditions, which would likely yield N-methoxy-N-methylamine and carbon dioxide. The presence of the methoxy groups may influence the rate of hydrolysis compared to simple ureas.

-

Thermal Decomposition: The stability of the N-O bond might be a critical factor in its thermal decomposition pathway.

-

Reactions at the Carbonyl Group: The carbonyl group is expected to undergo nucleophilic attack, although the electron-donating nature of the nitrogen atoms may reduce its electrophilicity.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are available in the searched databases.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor (Category 3).[1]

Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use non-sparking tools.

-

P243: Take action to prevent static discharges.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P370+P378: In case of fire: Use... to extinguish.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to...

Potential Applications

While no specific applications for this compound have been reported, its structural features suggest potential utility in several areas of chemical research and development:

-

Organic Synthesis: It could serve as a precursor for the synthesis of more complex molecules, particularly those containing the N-methoxy-N-methylamino moiety.

-

Coordination Chemistry: The oxygen and nitrogen atoms could act as ligands for metal ions.

-

Drug Development: The urea backbone is a common scaffold in medicinal chemistry, and the unique substitutions on this compound might be explored for biological activity.

The logical relationship for its potential use in synthesis is outlined below.

Caption: Potential synthetic utility of this compound.

Conclusion

This compound is a chemical compound for which there is a significant lack of publicly available experimental data. The information that is accessible primarily consists of its basic chemical identifiers and a GHS safety classification. Further research is required to elucidate its physical and chemical properties, develop reliable synthetic methods, and explore its potential applications in various fields of chemistry. This guide serves as a starting point for researchers and professionals, highlighting the current knowledge gaps and suggesting areas for future investigation.

References

An In-depth Technical Guide to the Structure Elucidation of 1,3-Dimethoxy-1,3-dimethylurea (CAS 123707-26-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 123707-26-6, identified as 1,3-Dimethoxy-1,3-dimethylurea. Due to the limited availability of detailed public information on the specific experimental protocols for the structure elucidation and biological activity of this compound, this document summarizes the available physicochemical data. To provide a practical context for researchers, this guide also includes detailed experimental methodologies for the closely related and well-documented compound, 1,3-dimethylurea, highlighting the analytical techniques that would be analogously applied for the complete characterization of this compound.

Introduction

This compound is a chemical compound with the molecular formula C₅H₁₂N₂O₃. While its fundamental properties are documented, extensive research detailing its synthesis, comprehensive structural analysis, and biological functions is not widely published. This guide aims to consolidate the known information and provide a framework for its further investigation by presenting methodologies for analogous compounds.

Physicochemical Properties of this compound

The known quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 123707-26-6 | N/A |

| Molecular Formula | C₅H₁₂N₂O₃ | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

Structure Elucidation: A Methodological Approach

While specific experimental protocols for the structure elucidation of this compound are not publicly available, the following sections detail standard methodologies used for analogous compounds like 1,3-dimethylurea. These protocols serve as a robust guide for researchers aiming to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a definitive structural confirmation of this compound, both ¹H and ¹³C NMR would be essential.

3.1.1. Hypothetical Experimental Protocol for NMR Analysis

-

Sample Preparation: A 5-10 mg sample of this compound would be dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be utilized.

-

¹H NMR Spectroscopy:

-

Acquisition Parameters: A standard proton experiment would be performed with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Expected Signals: For this compound, one would expect to observe distinct signals for the N-methyl protons and the O-methyl protons, with chemical shifts and multiplicities providing information about their chemical environment and connectivity.

-

-

¹³C NMR Spectroscopy:

-

Acquisition Parameters: A proton-decoupled ¹³C experiment would be conducted. Due to the lower natural abundance of ¹³C, a greater number of scans would be required.

-

Expected Signals: Signals corresponding to the carbonyl carbon, the N-methyl carbons, and the O-methyl carbons would be expected at characteristic chemical shifts.

-

-

Data Processing and Analysis: The acquired free induction decays (FIDs) would be Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) in parts per million (ppm), signal multiplicities, coupling constants (J) in Hertz (Hz), and signal integrations would be analyzed to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

3.2.1. Hypothetical Experimental Protocol for Mass Spectrometry Analysis

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Technique: A suitable ionization method would be employed. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for less volatile or thermally labile compounds.

-

Mass Analysis: The generated ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum would be analyzed to identify the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight. The fragmentation pattern would be interpreted to deduce the connectivity of the atoms within the molecule. For this compound, characteristic fragments resulting from the loss of methoxy or methyl groups would be expected.

Synthesis of N,N'-Dialkoxyureas: A General Overview

A generalized workflow for the synthesis and characterization of such a compound is depicted below.

References

Spectroscopic Profile of 1,3-Dimethoxy-1,3-dimethylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a predicted spectroscopic profile of 1,3-dimethoxy-1,3-dimethylurea, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from typical values for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to show two distinct singlets, corresponding to the two types of methyl groups present.

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| N-CH₃ | 2.8 - 3.2 | Singlet |

| O-CH₃ | 3.6 - 4.0 | Singlet |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are subject to solvent effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum is predicted to display three unique signals, corresponding to the carbonyl carbon and the two different methyl carbons.

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C=O (Urea Carbonyl) | 155 - 165 |

| N-CH₃ | 30 - 40 |

| O-CH₃ | 55 - 65 |

Note: The ¹³C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each unique carbon atom.

Table 3: Predicted IR Spectroscopic Data

The infrared spectrum will be characterized by a strong absorption from the carbonyl group and various stretching and bending vibrations of the C-N and C-O bonds.

| Functional Group | Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| C=O | Stretching | 1680 - 1720 | Strong |

| C-N | Stretching | 1350 - 1450 | Medium-Strong |

| C-O | Stretching | 1000 - 1100 | Medium-Strong |

| C-H (methyl) | Stretching | 2850 - 3000 | Medium |

Table 4: Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 148.08 | Molecular ion (based on the most abundant isotopes) |

| [M - OCH₃]⁺ | 117 | Loss of a methoxy group |

| [M - N(CH₃)OCH₃]⁺ | 89 | Cleavage of the N-N' bond |

| [CH₃NCO]⁺ | 57 | Fragment from cleavage of the urea backbone |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is completely dissolved.

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with an appropriate number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of solid this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) with a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via an appropriate ionization source.

-

Ionization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is a common method for this type of molecule.

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

-

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

physical and chemical properties of 1,3-Dimethoxy-1,3-dimethylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,3-Dimethoxy-1,3-dimethylurea (CAS No. 123707-26-6). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also includes, for illustrative purposes, a detailed profile of the closely related and well-characterized compound, 1,3-Dimethylurea. This guide is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating available data and presenting it in a structured and accessible format, including tabulated physical properties, general experimental workflows, and potential reactivity pathways.

Introduction to this compound

This compound is a urea derivative with the molecular formula C₅H₁₂N₂O₃.[1][2] Its structure, featuring both methoxy and methyl substitutions on the nitrogen atoms, suggests potential applications as a synthetic intermediate in various chemical transformations. However, it is crucial to note that detailed experimental studies on its physical properties, reactivity, and biological activity are not widely reported in the available scientific literature.

Physicochemical Properties of this compound

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O₃ | PubChem[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 148.16 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |

| CAS Number | 123707-26-6 | PubChem[1], Santa Cruz Biotechnology[2] |

| Appearance | Colorless to very pale yellow liquid | Spectrum Chemical[3] |

| XLogP3 (Computed) | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[1] |

| Rotatable Bond Count (Computed) | 3 | PubChem[1] |

| Exact Mass (Computed) | 148.084792 g/mol | PubChem[1] |

| Topological Polar Surface Area (Computed) | 41.9 Ų | PubChem[1] |

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound is classified as a flammable liquid and vapor (H226).[1] It is known to be incompatible with oxidizing agents.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be followed when handling this compound. It should be stored in a cool, well-ventilated area, away from sources of ignition.

Experimental Protocols

Specific experimental protocols for the synthesis, purification, and analysis of this compound are not detailed in the reviewed literature. However, a general workflow for the synthesis and characterization of a novel urea derivative is presented below. This workflow can be adapted by researchers for the preparation and validation of this compound.

Reactivity of Urea Derivatives

While specific reactivity data for this compound is scarce, the general reactivity of urea derivatives can provide insights into its potential chemical behavior. Urea and its derivatives can undergo various reactions at the carbonyl group and the nitrogen atoms.

Comparative Profile: 1,3-Dimethylurea

Given the limited experimental data for this compound, this section provides a detailed overview of the well-characterized analog, 1,3-Dimethylurea (CAS No. 96-31-1). It is imperative to note that the following data pertains to 1,3-Dimethylurea and NOT this compound.

Physical and Chemical Properties of 1,3-Dimethylurea

Table 2: Physical and Chemical Properties of 1,3-Dimethylurea

| Property | Value | Source |

| Molecular Formula | C₃H₈N₂O | Ataman Kimya[4] |

| Molecular Weight | 88.11 g/mol | Ataman Kimya[4] |

| Appearance | White to off-white crystalline solid | Fisher Scientific[5] |

| Melting Point | 101-105 °C | Fisher Scientific[5] |

| Boiling Point | 268-270 °C | Fisher Scientific[5] |

| Density | 1.142 g/cm³ | Ataman Kimya[4] |

| Solubility in Water | 765 g/L at 21.5 °C | OECD Existing Chemicals Database |

| Flash Point | 157 °C | Fisher Scientific[5] |

| Autoignition Temperature | 400 °C | Fisher Scientific[5] |

Experimental Protocol for the Synthesis of a Urea Derivative

The following is a representative experimental protocol for the synthesis of a formamidine urea hydrochloride from 1,3-dimethylurea, which illustrates a common synthetic route involving urea derivatives.

Synthesis of 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride: [6]

-

A flame-dried flask under a nitrogen atmosphere is charged with tetrahydrofuran (THF) and tert-butyl isocyanide.

-

Acetyl chloride is added to the solution, and the mixture is stirred vigorously for 15 minutes.

-

A solution of 1,3-dimethylurea in THF is then introduced slowly.

-

A white precipitate forms after approximately 15-20 minutes.

-

The reaction mixture is stirred for 14 hours at room temperature.

-

The heterogeneous mixture is filtered, and the white precipitate is washed with cold THF.

-

The product is dried in a vacuum oven to yield the analytically pure product.

Spectroscopic Data for 1,3-Dimethylurea

Spectroscopic analysis is crucial for the structural elucidation of organic compounds. The following table summarizes the key spectroscopic data for 1,3-Dimethylurea.

Table 3: Spectroscopic Data for 1,3-Dimethylurea

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methyl protons and the N-H protons. |

| ¹³C NMR | Signals for the methyl carbons and the carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching, and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Conclusion and Future Directions

This compound is a chemical compound for which comprehensive experimental data is currently lacking in the public domain. The available information, primarily computational, provides a basic profile of the molecule. To fully understand its properties and potential applications, further experimental investigation is required. Future research should focus on:

-

Developing and reporting a robust synthetic and purification protocol.

-

Conducting thorough characterization using modern analytical techniques to determine its precise physical and chemical properties.

-

Investigating its reactivity and stability under various conditions.

-

Screening for potential biological activity to explore its utility in drug discovery and development.

This technical guide serves as a starting point for researchers interested in this compound, highlighting the current knowledge gaps and providing a framework for future studies by drawing parallels with the well-documented analogue, 1,3-Dimethylurea.

References

Navigating the Solubility of 1,3-Dimethoxy-1,3-dimethylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 1,3-Dimethoxy-1,3-dimethylurea

Basic identifiers and properties of this compound are available.

| Property | Value | Source |

| CAS Number | 123707-26-6 | [1][2] |

| Molecular Formula | C₅H₁₂N₂O₃ | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

Experimental Protocol for Solubility Determination

While specific experimental data for this compound is not published, a general protocol for determining the solubility of an organic compound can be applied. The following methodology is a standard approach in chemical research.[3][4][5]

Objective: To determine the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes or micropipettes

-

Spatula

-

Solvents:

-

Water (deionized)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Ethanol

-

Acetone

-

Diethyl ether

-

Hexane

-

-

pH indicator paper (litmus paper)

Procedure:

-

Initial Solvent Screening:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the first solvent (e.g., water) in small portions.

-

After each addition, shake the test tube vigorously for at least 60 seconds.[3][4]

-

Observe and record whether the compound dissolves completely (soluble), partially, or not at all (insoluble).

-

Repeat this process for each of the selected solvents in separate test tubes.

-

-

Acid-Base Solubility Testing:

-

If the compound is soluble in water, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[5][6]

-

If the compound is insoluble in water, proceed to test its solubility in the acidic (5% HCl) and basic (5% NaOH, 5% NaHCO₃) solutions.[3][5][6] This can indicate the presence of acidic or basic functional groups.

-

-

Polarity-Based Solubility:

-

Assess solubility in a range of solvents with varying polarities (e.g., ethanol, acetone, diethyl ether, hexane) to understand the compound's overall polarity, following the principle of "like dissolves like".[7]

-

Data Interpretation: The solubility behavior in these different solvents will provide insights into the polarity and the presence of acidic or basic functional groups in the this compound molecule.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of a compound's solubility.

Caption: Workflow for determining the solubility of an organic compound.

Comparative Solubility Data: 1,3-Dimethylurea

For informational purposes, the following table summarizes the known solubility of 1,3-Dimethylurea, a related compound without the methoxy groups. This data may offer some predictive insights but should be treated with caution as the addition of methoxy groups can alter solubility characteristics.

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 765 g/L | 21.5 | [8][9] |

| Ethanol | Soluble | Not Specified | [10] |

| Acetone | Soluble | Not Specified | [10] |

| Benzene | Soluble | Not Specified | |

| Ethyl Acetate | Soluble | Not Specified | |

| Diethyl Ether | Insoluble | Not Specified | |

| Gasoline | Insoluble | Not Specified |

1,3-Dimethylurea is noted to be highly soluble in polar solvents like water, ethanol, and acetone, and its solubility tends to increase with rising temperatures.[10] Conversely, it is less soluble in non-polar solvents.[10]

Signaling Pathways and Applications

Currently, there is no information available in the search results detailing the involvement of this compound in specific signaling pathways or its direct applications in drug development.

In contrast, the related compound, 1,3-Dimethylurea, is used as an intermediate in the synthesis of pharmaceuticals such as caffeine and theophylline.[11][12] It is also utilized in the production of fiber treatment agents and herbicides.[11][12]

Conclusion

While a comprehensive, data-rich solubility profile for this compound is not currently available in the public literature, this guide provides the necessary framework for its determination. By following the outlined experimental protocols, researchers can systematically characterize its solubility in a range of solvents. The provided data on the analogous compound, 1,3-Dimethylurea, serves as a useful, albeit preliminary, reference point for understanding its potential behavior. Further research is required to establish the specific quantitative solubility and potential applications of this compound in drug development and other scientific fields.

References

- 1. This compound | C5H12N2O3 | CID 11159391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. youtube.com [youtube.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. atamankimya.com [atamankimya.com]

- 12. atamankimya.com [atamankimya.com]

stability of 1,3-Dimethoxy-1,3-dimethylurea under different conditions

Disclaimer: This technical guide focuses on the stability of 1,3-Dimethylurea . While the user's original query concerned 1,3-Dimethoxy-1,3-dimethylurea, a comprehensive search of publicly available scientific literature, patents, and technical reports did not yield specific stability data for this compound. The information presented herein for the closely related compound, 1,3-Dimethylurea, is intended to serve as a valuable reference for researchers, scientists, and drug development professionals. The principles and methodologies described can provide a strong foundation for designing stability studies for analogous compounds.

Introduction

1,3-Dimethylurea (DMU) is a derivative of urea with various applications, including in the synthesis of caffeine, theophylline, and as an intermediate for herbicides and textile finishing agents.[1][2] Understanding its stability under different environmental conditions is crucial for its synthesis, storage, and application, particularly in the pharmaceutical and chemical industries. This guide provides a comprehensive overview of the available data on the thermal, hydrolytic, and photostability of 1,3-Dimethylurea.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Dimethylurea is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₈N₂O | [1][2] |

| Molar Mass | 88.11 g/mol | [1][2] |

| Appearance | Colorless crystalline powder | [1][3] |

| Melting Point | 101-104 °C | |

| Boiling Point | 268-270 °C | |

| Water Solubility | 765 g/L at 21.5 °C | [4] |

| pH | 9.0 - 9.5 (100 g/L solution at 20 °C) |

Stability Profile

The stability of 1,3-Dimethylurea is influenced by temperature, pH, and light. Generally, it is considered to have good stability under normal conditions.[1][3]

Thermal Stability

Studies on the thermal behavior of 1,3-Dimethylurea indicate that its synthesis is unfavorable at higher temperatures and with prolonged reaction times due to potential side reactions and decomposition.[5] The synthesis of 1,3-dimethylurea from urea and methylamine is an exothermic process.[5] Overheating during synthesis can lead to self-decomposition side reactions, which reduces the yield of the final product.[5]

| Condition | Observation | Reference |

| Elevated Temperature (Synthesis) | Unfavorable at higher temperatures, leading to side reactions. | [5] |

| Auto Ignition Temperature | 400 °C |

Hydrolytic Stability

1,3-Dimethylurea is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, due to its amide structure.[3][4] However, under neutral conditions, the rate of hydrolysis is extremely slow.[4]

| Condition | Half-life | Reference |

| Calculated Hydrolysis | > 1 year | [4] |

| Acidic Solution (with benzil) | Reacts to yield 1,3-dimethyl-5,5-diphenylhydantoin. |

Photostability

Direct photolysis of 1,3-Dimethylurea is not expected to be significant as it does not absorb light at wavelengths greater than 300 nm. However, it can undergo photo-oxidation through reactions with hydroxyl radicals in the atmosphere and water.

| Condition | Calculated Half-life | Reference |

| Photo-oxidation in air (reaction with hydroxyl radicals) | 5.2 days | [4] |

| Photo-oxidation in water (reaction with hydroxyl radicals) | 111 days | [4] |

Experimental Protocols

Detailed experimental protocols for assessing the stability of chemical compounds are crucial for obtaining reliable and reproducible data. Below are generalized methodologies based on standard pharmaceutical guidelines that can be adapted for 1,3-Dimethylurea.

Thermal Stability Assessment (Thermogravimetric Analysis)

Objective: To determine the thermal decomposition profile of 1,3-Dimethylurea.

Methodology:

-

A sample of 1,3-Dimethylurea (5-10 mg) is placed in an alumina crucible.

-

The sample is heated in a thermogravimetric analyzer (TGA) under a controlled atmosphere (e.g., nitrogen or synthetic air) at a constant heating rate (e.g., 10 °C/min).

-

The weight loss of the sample is recorded as a function of temperature.

-

The initial decomposition temperature is determined from the resulting TGA curve.

Hydrolytic Stability Study

Objective: To evaluate the stability of 1,3-Dimethylurea in aqueous solutions at different pH values.

Methodology:

-

Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).

-

Prepare stock solutions of 1,3-Dimethylurea in a suitable solvent and dilute with the respective buffer solutions to a known concentration.

-

Store the solutions in sealed containers at a constant temperature (e.g., 25 °C or 40 °C) and protect from light.

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.

-

Analyze the concentration of 1,3-Dimethylurea and any degradation products using a validated stability-indicating HPLC method.

-

Calculate the rate of degradation and the half-life at each pH.

Photostability Testing

Objective: To assess the intrinsic photostability of 1,3-Dimethylurea.

Methodology (based on ICH Q1B guidelines): [6]

-

Expose a sample of solid 1,3-Dimethylurea and a solution of the compound in a suitable solvent to a light source that produces an output similar to the D65/ID65 emission standard.[6]

-

The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[6]

-

A dark control sample should be stored under the same conditions but protected from light.

-

After the exposure period, analyze both the exposed and dark control samples for any degradation using a validated HPLC method.

-

Compare the results to determine the extent of photodegradation.

Visualizations

Logical Relationship of Stability Factors

Caption: Factors influencing the stability of 1,3-Dimethylurea.

Experimental Workflow for Hydrolytic Stability

Caption: Workflow for a hydrolytic stability study.

Conclusion

1,3-Dimethylurea exhibits good stability under standard storage conditions. However, its stability can be compromised by high temperatures, and strongly acidic or basic environments. While not significantly susceptible to direct photolysis, it can undergo slow photo-oxidation. The information and methodologies presented in this guide provide a solid framework for researchers and professionals in the chemical and pharmaceutical industries to handle, store, and conduct further stability assessments on 1,3-Dimethylurea and related compounds. Future research should focus on generating specific experimental stability data for this compound to confirm its stability profile.

References

Theoretical Exploration of 1,3-Dimethoxy-1,3-dimethylurea: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical methodologies applicable to the study of 1,3-dimethoxy-1,3-dimethylurea. While specific experimental and computational studies on this molecule are not extensively available in peer-reviewed literature, this document outlines a robust computational framework based on established theoretical chemistry protocols for analogous substituted urea compounds. The information herein serves as a foundational resource for initiating computational investigations into the structural, electronic, and conformational properties of this compound, a molecule of interest in medicinal chemistry and materials science.

Introduction to the Theoretical Study of Substituted Ureas

Urea and its derivatives are of significant interest due to their diverse applications, ranging from pharmaceuticals to polymers. The conformational landscape of substituted ureas is a key determinant of their biological activity and material properties. Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for elucidating the three-dimensional structures, rotational barriers, and electronic characteristics of these molecules.[1][2] Computational methods, such as Density Functional Theory (DFT), have proven to be reliable for predicting the properties of urea derivatives with a good balance of accuracy and computational cost.[3][4]

This guide will detail the theoretical protocols for a comprehensive computational analysis of this compound, including geometry optimization, vibrational analysis, and conformational scanning.

Molecular Structure and Conformational Analysis

The central structural feature of this compound is the planar urea backbone, with rotational flexibility around the C-N bonds. The substituents on the nitrogen atoms (methyl and methoxy groups) can adopt different orientations, leading to various conformers such as cis-cis, cis-trans, and trans-trans isomers. The relative stability of these conformers is governed by steric hindrance and electronic interactions between the substituents.

Detailed Experimental Protocols (Theoretical)

The following section outlines a comprehensive computational workflow for the theoretical investigation of this compound.

Geometry Optimization

The initial and most crucial step is to determine the minimum energy (most stable) three-dimensional structure of the molecule.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is recommended.

-

Method: Density Functional Theory (DFT) is a widely used and reliable method for organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional offers a good compromise between accuracy and computational expense.[5] For systems where dispersion forces are significant, a dispersion-corrected functional like B3LYP-D3 or a functional from the M06 family may be more appropriate.[1][6]

-

Basis Set: A Pople-style basis set such as 6-311G(d,p) or a correlation-consistent basis set like cc-pVTZ is advised. The inclusion of polarization functions (d,p) is essential for accurately describing the electron distribution in a molecule with multiple bonds and heteroatoms.

-

Procedure:

-

Construct the initial 3D structures of the possible conformers (cis-cis, cis-trans, trans-trans) of this compound.

-

Perform a geometry optimization for each conformer using the chosen DFT method and basis set.

-

The calculation will iteratively adjust the molecular geometry to find the structure with the lowest electronic energy.

-

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict the infrared (IR) spectrum.

-

Method: The same level of theory (DFT functional and basis set) as the geometry optimization should be used.

-

Procedure:

-

Using the optimized geometry, perform a frequency calculation.

-

The absence of imaginary frequencies confirms that the structure is a true minimum. One imaginary frequency would indicate a transition state.

-

The calculated vibrational frequencies and their corresponding intensities can be used to simulate the theoretical IR spectrum of the molecule.

-

Conformational Search

To ensure the global minimum energy conformer is identified, a systematic or stochastic conformational search is recommended.

-

Procedure:

-

Define the rotatable bonds, primarily the C-N bonds of the urea core.

-

Perform a systematic scan of the dihedral angles associated with these bonds in discrete steps (e.g., 30 degrees).

-

Optimize the geometry at each step to generate a potential energy surface.

-

Alternatively, use a stochastic search algorithm (e.g., molecular dynamics or Monte Carlo methods) to explore the conformational space more broadly.

-

The lowest energy conformer identified from this search is considered the global minimum.

-

Data Presentation

The following tables present hypothetical yet plausible quantitative data for the lowest energy conformer of this compound, based on typical values for similar substituted ureas calculated at the B3LYP/6-311G(d,p) level of theory.

Optimized Geometric Parameters

| Parameter | Bond/Angle | Value |

| Bond Lengths | C=O | 1.24 Å |

| C-N | 1.39 Å | |

| N-CH₃ | 1.46 Å | |

| N-OCH₃ | 1.41 Å | |

| O-CH₃ | 1.43 Å | |

| Bond Angles | O=C-N | 121.5° |

| N-C-N | 117.0° | |

| C-N-C | 118.5° | |

| C-N-O | 115.0° | |

| Dihedral Angle | O=C-N-C | 180.0° (trans) |

Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C=O) | ~1680 | Carbonyl stretch |

| ν(C-N) | ~1450 | Urea C-N stretch |

| δ(N-H) | N/A | No N-H bonds |

| ν(C-H) | ~2950-3000 | Methyl C-H stretch |

| ν(N-O) | ~1050 | N-O stretch |

| ν(O-C) | ~1100 | Methoxy O-C stretch |

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational study of this compound. By employing Density Functional Theory, researchers can gain significant insights into the molecule's structural, conformational, and electronic properties. The provided protocols for geometry optimization, vibrational analysis, and conformational searching serve as a robust starting point for future in-silico investigations. The illustrative data presented in the tables, while hypothetical, are based on established results for similar urea derivatives and provide a reasonable expectation for the outcomes of such a study. These theoretical explorations are crucial for understanding the fundamental chemistry of this compound and can guide its potential applications in drug design and materials science.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic barriers in the isomerization of substituted ureas: implications for computer-aided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational study of urea and its homologue glycinamide: conformations, rotational barriers, and relative interactions with sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for 1,3-Dimethoxy-1,3-dimethylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive framework for conducting quantum chemical calculations on 1,3-Dimethoxy-1,3-dimethylurea. In the absence of extensive peer-reviewed computational studies specifically for this molecule, this document provides a robust, theory-based protocol. The methodologies detailed herein are derived from established computational practices for analogous urea derivatives and are intended to serve as a foundational resource for researchers initiating new computational investigations.[1][2] This guide covers theoretical background, detailed computational protocols, illustrative data presentation, and workflow visualization to facilitate a thorough understanding of the molecular properties of this compound.

Introduction

This compound is a urea derivative with potential applications in various chemical and pharmaceutical contexts. Understanding its three-dimensional structure, conformational landscape, and electronic properties is fundamental to elucidating its reactivity, stability, and potential biological interactions. Quantum chemical calculations provide a powerful, non-experimental approach to determine these molecular characteristics with a high degree of accuracy.[2][3] By employing approximations of the Schrödinger equation, these computational methods can predict molecular geometries, vibrational frequencies (which correspond to IR and Raman spectra), and electronic properties such as molecular orbitals and charge distributions.[2]

This guide presents a detailed protocol for performing such calculations, focusing on Density Functional Theory (DFT), a widely used and reliable method for organic molecules.[1]

Proposed Computational Workflow

A systematic and logical workflow is crucial for obtaining reliable and reproducible results in computational chemistry. The following diagram illustrates a standard pipeline for the quantum chemical analysis of this compound, from initial structure creation to the final analysis of its properties.

Caption: A typical workflow for quantum chemical calculations.

Detailed Computational Protocol

This section provides a step-by-step protocol for the quantum chemical characterization of this compound. This protocol is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Step 1: Molecular Model Construction

-

Build the 3D Structure: Construct the this compound molecule using a molecular modeling program (e.g., Avogadro, ChemDraw, GaussView).

-

Define Initial Conformations: Due to the rotational freedom around the C-N and N-O bonds, several conformers are possible. It is crucial to build all plausible initial structures to identify the global minimum energy conformer.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

-

Software: Gaussian, ORCA, or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost for organic molecules.[1]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice.[1]

-

Basis Set: A Pople-style basis set, such as 6-311G(d,p), is recommended. This triple-zeta basis set provides a flexible description of the valence electrons and includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to accurately describe the anisotropic electron density in molecules with heteroatoms.

-

-

Procedure:

-

For each initial conformer, perform a geometry optimization calculation using the selected level of theory (B3LYP/6-311G(d,p)).

-

Confirm that each optimized structure corresponds to a true energy minimum by performing a vibrational frequency analysis.

-

Step 3: Vibrational Frequency Analysis

Vibrational frequency calculations are essential to characterize the stationary points on the potential energy surface and to predict the infrared (IR) and Raman spectra of the molecule.

-

Method: Use the same level of theory (B3LYP/6-311G(d,p)) as in the geometry optimization for consistency.

-

Procedure:

-

Use the optimized geometry of this compound as the input.

-

Perform a frequency calculation.

-

Verify that there are no imaginary frequencies, which would indicate a saddle point rather than a true minimum. The calculated frequencies can be compared with experimental IR or Raman spectra if available.

-

Step 4: Electronic Property Calculation

Analysis of the molecular orbitals and electronic distribution provides insights into the chemical reactivity and stability of the molecule.

-

Method: The same B3LYP/6-311G(d,p) level of theory should be used.

-

Properties to Calculate:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

-

Mulliken Atomic Charges: These provide an approximation of the charge distribution within the molecule, indicating which atoms are electron-rich or electron-deficient.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

-

Illustrative Data Presentation

The following tables present the type of quantitative data that would be obtained from the calculations described above. The values provided are for illustrative purposes to demonstrate how results should be structured.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.25 |

| C-N | 1.38 | |

| N-CH3 | 1.45 | |

| N-OCH3 | 1.42 | |

| O-CH3 | 1.43 | |

| Bond Angles ( °) | O=C-N | 122.0 |

| C-N-C | 118.0 | |

| C-N-O | 115.0 | |

| Dihedral Angles ( °) | O=C-N-C | 180.0 (trans) |

| C-N-O-C | 90.0 |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity |

| C-H Stretch (Methoxy) | 2980 | Medium |

| C-H Stretch (N-Methyl) | 2950 | Medium |

| C=O Stretch | 1680 | Strong |

| C-N Stretch | 1350 | Strong |

| C-O Stretch | 1100 | Medium |

Table 3: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 Debye |

| Mulliken Charges | |

| C (Carbonyl) | +0.45 |

| O (Carbonyl) | -0.50 |

| N | -0.35 |

Signaling Pathways and Logical Relationships

For drug development professionals, understanding how computational data informs experimental design is crucial. The following diagram illustrates the logical flow from quantum chemical predictions to experimental validation and application.

Caption: Logical flow from computational prediction to application.

Conclusion

This technical guide provides a comprehensive and actionable framework for conducting quantum chemical calculations on this compound. By following the detailed protocol using DFT with the B3LYP functional and 6-311G(d,p) basis set, researchers can obtain valuable insights into the geometric, thermodynamic, and electronic properties of this molecule. The illustrative data and workflows presented herein serve as a template for reporting and interpreting computational results, thereby facilitating further research and development.

References

An In-depth Technical Guide to 1,3-Dimethoxy-1,3-dimethylurea

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of 1,3-Dimethoxy-1,3-dimethylurea. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science, presenting available data in a structured and accessible format.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 123707-26-6, is a symmetrically substituted urea derivative. Its molecular structure features two methoxy and two methyl groups attached to the nitrogen atoms of the urea backbone. This substitution pattern imparts specific chemical properties that make it a subject of interest in various chemical applications, notably as a crosslinking agent and a formaldehyde-free alternative in the production of polymers and textiles. While its structural analog, 1,3-dimethylurea, is well-documented, this compound is a more specialized chemical with less extensive literature.

History and Discovery

Physicochemical Properties

The known quantitative data for this compound are summarized in the table below. These properties are primarily derived from computational models and data available in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O₃ | PubChem[1] |

| Molecular Weight | 148.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 123707-26-6 | PubChem[1], Santa Cruz Biotechnology[2] |

| Appearance | Colorless to almost colorless clear liquid | - |

| InChI | InChI=1S/C5H12N2O3/c1-6(9-3)5(8)7(2)10-4/h1-4H3 | PubChem[1] |

| InChIKey | BXBKNWRSAAAPKG-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CN(C(=O)N(C)OC)OC | PubChem[1] |

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not prominently available in the searched scientific literature. However, a plausible synthetic route can be conceptualized based on the known chemistry of urea derivatives. The synthesis would likely involve the reaction of a suitable precursor, such as N,N'-dimethylurea, with a methoxylating agent.

A generalized conceptual workflow for its synthesis is presented below. This diagram illustrates the logical progression from starting materials to the final product.

Caption: Conceptual workflow for the synthesis of this compound.

Applications

This compound is primarily utilized in the field of polymer and materials science. Its key applications include:

-

Crosslinking Agent: It can be used to form chemical bonds between polymer chains, thereby enhancing the durability, stability, and mechanical properties of coatings, adhesives, and textiles.

-

Curing Agent: In the manufacturing of high-performance materials, it can act as a curing agent, facilitating the hardening of resins.

-

Formaldehyde-Free Alternative: Due to concerns about the health effects of formaldehyde, this compound serves as a safer alternative in various applications, particularly in the textile industry for creating wrinkle-resistant fabrics.

While its applications in drug development are not well-documented, related urea compounds are known to be important intermediates in the synthesis of various pharmaceuticals.

Signaling Pathways and Biological Activity

There is no information available in the searched scientific literature to suggest that this compound has a defined role in any specific biological signaling pathways or possesses significant biological activity. Its primary applications appear to be in the realm of materials chemistry rather than pharmacology.

Conclusion

This compound is a specialized chemical with niche applications, primarily as a crosslinking and curing agent in the polymer and textile industries, and as a formaldehyde-free alternative. While its basic chemical and physical properties are cataloged, a detailed public record of its discovery, history, and specific, reproducible synthesis protocols is sparse. For researchers and professionals interested in this compound, a thorough search of the patent literature is recommended to uncover more in-depth information regarding its synthesis and historical development. As research into new materials and safer chemical alternatives continues, the applications and understanding of this compound may expand.

References

Methodological & Application

The Role of 1,3-Dimethoxy-1,3-dimethylurea in Heterocyclic Synthesis: A Review of Current Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, providing the scaffolds for a vast array of therapeutic agents. Among the diverse reagents utilized in these synthetic endeavors, urea derivatives have proven to be valuable building blocks for the construction of nitrogen-containing heterocycles. This document explores the application of 1,3-dimethoxy-1,3-dimethylurea in heterocyclic synthesis. While direct and extensive literature detailing the use of this specific reagent is limited, we will delve into the established synthetic applications of its close structural analogs, such as 1,3-dimethylurea and other activated urea derivatives. These examples serve as a foundational guide and a potential starting point for methodologies involving this compound, which may act as a versatile carbonyl dication equivalent.

Theoretical Framework: Reactivity of this compound

This compound possesses unique electronic properties that suggest its potential as a reagent in cyclocondensation reactions. The methoxy groups can act as leaving groups, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack from dinucleophiles, a common strategy in heterocycle formation.

Caption: Proposed reaction pathway for heterocycle synthesis.

Application Notes: Synthesis of Heterocycles Using Urea Derivatives

Synthesis of Pyrimidine Derivatives

Pyrimidines are a critical class of heterocycles found in nucleic acids and numerous pharmaceuticals. The Biginelli reaction is a classic and widely used method for their synthesis.

General Reaction Scheme:

Caption: Biginelli reaction for dihydropyrimidinone synthesis.

Experimental Protocol: Synthesis of N1,N3-Dialkyl-3,4-dihydropyrimidin-2(1H)-ones [1]

This protocol details the synthesis of substituted dihydropyrimidinones using N-substituted ureas, which can be conceptually extended to this compound.

Materials:

-

Aldehyde (1.0 mmol)

-

β-Ketoester (e.g., Ethyl acetoacetate) (1.0 mmol)

-

N,N'-Dialkylurea (e.g., 1,3-Dimethylurea) (1.0 mmol)

-

Chlorotrimethylsilane (TMSCl) (4.0 mmol)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a clean, dry flask, dissolve the aldehyde, β-ketoester, and N,N'-dialkylurea in DMF.

-

To this solution, add chlorotrimethylsilane (TMSCl) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture.

-

Isolate the solid product by filtration.

-

Wash the precipitate with a suitable solvent (e.g., cold ethanol) to remove impurities.

-

Further purify the product by recrystallization if necessary.

Quantitative Data Summary (Selected Examples using 1,3-Dimethylurea):

| Aldehyde | β-Ketoester | Product | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | 1,3-Dimethyl-5-ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 92 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-Chlorophenyl)-1,3-dimethyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one | 95 |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | 4-(4-Nitrophenyl)-1,3-dimethyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one | 96 |

Table 1: Yields of selected dihydropyrimidinones synthesized using 1,3-dimethylurea in a TMSCl-promoted Biginelli reaction.[1]

Synthesis of 1,3,5-Triazine Derivatives

1,3,5-Triazines are another important class of nitrogen-containing heterocycles with applications in pharmaceuticals and materials science. While direct synthesis from this compound is not detailed, methods often involve the cyclotrimerization of nitriles or the reaction of cyanoguanidine with nitriles.

Experimental Workflow for Substituted Triazine Synthesis:

Caption: General workflow for microwave-assisted triazine synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Diamino-1,3,5-triazines [2]

This green chemistry approach provides a rapid and efficient route to substituted triazines.

Materials:

-

Cyanoguanidine

-

Alkyl, aryl, or heteroarylnitrile

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine cyanoguanidine and the desired nitrile.

-

Place the vessel in a microwave reactor.

-

Irradiate the mixture under solvent-free conditions at a specified temperature and time.

-

Monitor the reaction progress by TLC.

-

After completion, allow the reaction mixture to cool.

-

Purify the product by recrystallization from a suitable solvent.

Quantitative Data Summary (Selected Examples):

| Nitrile | Temperature (°C) | Time (min) | Yield (%) |

| Benzonitrile | 175 | 10 | 95 |

| 4-Chlorobenzonitrile | 190 | 15 | 92 |

| Acetonitrile | 195 | 20 | 85 |

Table 2: Yields of selected 2,4-diamino-1,3,5-triazines synthesized via microwave irradiation.[2]

Conclusion and Future Perspectives

While the direct application of this compound in the synthesis of a broad range of heterocycles is not yet extensively documented, its chemical structure suggests significant potential as a versatile reagent. The protocols outlined for its structural analogs, 1,3-dimethylurea, in the Biginelli reaction, and the general methods for triazine synthesis provide a solid foundation for future research. Scientists and drug development professionals are encouraged to explore the reactivity of this compound in cyclocondensation reactions with various dinucleophiles. Such investigations could lead to novel and efficient synthetic routes to valuable heterocyclic scaffolds, further expanding the toolbox of medicinal chemistry. The development of methodologies leveraging the unique properties of this reagent could offer advantages in terms of reactivity, selectivity, and the introduction of specific substitution patterns on the resulting heterocyclic rings.

References

The Synthetic Utility of 1,3-Dimethoxy-1,3-dimethylurea: A Versatile Reagent for Unsymmetrical Ketone Synthesis

Abstract

1,3-Dimethoxy-1,3-dimethylurea has emerged as a significant reagent in organic synthesis, primarily serving as a carbonyl dication equivalent for the one-pot synthesis of unsymmetrical ketones. This methodology provides a valuable alternative to traditional methods, which often involve multiple steps and the use of sensitive reagents. The reaction proceeds via the sequential addition of two different organometallic reagents to this compound, forming a stable intermediate that subsequently collapses to the desired ketone. This document provides detailed application notes and experimental protocols for the use of this reagent, aimed at researchers, scientists, and professionals in drug development.

Application Notes

This compound is a valuable tool for the synthesis of a wide range of unsymmetrical ketones.[1] Its primary application lies in its ability to react sequentially with two different organometallic reagents (organolithiums or Grignard reagents) in a one-pot procedure. This reagent is analogous to a "Weinreb amide" and provides a stable tetrahedral intermediate upon addition of the first organometallic reagent. This stability prevents the formation of over-addition products (tertiary alcohols), a common side reaction in ketone synthesis. The second organometallic reagent is then added, leading to the formation of the unsymmetrical ketone upon workup.

The key advantages of using this compound include:

-

One-pot synthesis: Simplifies the experimental procedure and reduces purification steps.

-

High yields: Generally provides good to excellent yields of the desired ketones.

-

Versatility: Compatible with a variety of organolithium and Grignard reagents.

-

Suppression of side products: The stability of the intermediate minimizes the formation of tertiary alcohols.

This reagent is particularly useful in the synthesis of complex molecules where the introduction of a specific ketone functionality is required.

Reaction Scheme

The general reaction for the synthesis of unsymmetrical ketones using this compound is depicted below. The first organometallic reagent (R'M) adds to the carbonyl group to form a stable tetrahedral intermediate. Subsequent addition of a second, different organometallic reagent (R''M) and aqueous workup yields the unsymmetrical ketone.

Caption: General reaction scheme for unsymmetrical ketone synthesis.

Quantitative Data

The following table summarizes the yields of various unsymmetrical ketones synthesized using this compound with different combinations of organometallic reagents, as reported by Whipple and Reich (1991).[1]

| Entry | R' of R'Li | R'' of R''Li or R''MgBr | Product (R'COR'') | Yield (%) |

| 1 | n-Bu | Ph | PhCO(n-Bu) | 85 |

| 2 | Ph | n-Bu | PhCO(n-Bu) | 88 |

| 3 | Ph | Me | PhCOMe | 88 |

| 4 | Me | Ph | PhCOMe | 89 |

| 5 | t-Bu | Ph | PhCO(t-Bu) | 87 |

| 6 | Ph | t-Bu | PhCO(t-Bu) | 86 |

| 7 | n-Bu | s-Bu | (s-Bu)CO(n-Bu) | 75 |

| 8 | s-Bu | n-Bu | (s-Bu)CO(n-Bu) | 78 |

| 9 | Ph | CH=CH₂ (vinylMgBr) | PhCOCH=CH₂ | 71 |

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol describes the synthesis of the title reagent from N,O-dimethylhydroxylamine hydrochloride and triphosgene.

Materials:

-

N,O-dimethylhydroxylamine hydrochloride

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution

-

Anhydrous MgSO₄

Procedure:

-

A solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in CH₂Cl₂ is cooled to 0 °C.

-

Pyridine (2.2 eq) is added, and the mixture is stirred for 10 minutes.

-

A solution of triphosgene (0.34 eq) in CH₂Cl₂ is added dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of water.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed successively with 1 M HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification by distillation under reduced pressure affords pure this compound.

Protocol 2: General Procedure for the One-Pot Synthesis of Unsymmetrical Ketones[1]

This protocol outlines the sequential addition of two different organometallic reagents to this compound.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Organolithium reagent (R'Li) (first nucleophile)

-

Organolithium or Grignard reagent (R''M) (second nucleophile)

-

Saturated NH₄Cl solution

-

Diethyl ether

-

Saturated NaCl solution

-

Anhydrous MgSO₄

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

The first organolithium reagent (R'Li, 1.05 eq) is added dropwise, and the solution is stirred at -78 °C for 1 hour.

-

The second organometallic reagent (R''M, 1.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for an additional hour.

-

The reaction is allowed to warm to 0 °C and stirred for 1 hour.

-

The reaction is quenched by the addition of saturated NH₄Cl solution.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with saturated NaCl solution, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude ketone is purified by flash column chromatography or distillation.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the one-pot synthesis of unsymmetrical ketones.

Caption: Workflow for one-pot unsymmetrical ketone synthesis.

References

Application Notes and Protocols: Reaction Mechanism of 1,3-Dimethoxy-1,3-dimethylurea with Electrophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dimethoxy-1,3-dimethylurea is a unique urea derivative featuring N-alkoxy substituents. This structural motif imparts distinct reactivity compared to simple N-alkylureas. The presence of lone pairs on both nitrogen and oxygen atoms suggests multiple potential sites for nucleophilic attack on electrophiles. Understanding the reaction mechanism of this compound with various electrophiles is crucial for its application in organic synthesis, particularly in the development of novel scaffolds for medicinal chemistry and materials science. These notes provide an overview of the proposed reaction mechanisms, hypothetical experimental protocols, and data presentation for the reaction of this compound with electrophilic agents.

Proposed Reaction Mechanisms with Electrophiles

The reaction of this compound with an electrophile (E⁺) can proceed through several potential pathways, primarily involving nucleophilic attack from either the nitrogen or oxygen atoms. The carbonyl group of the urea moiety withdraws electron density from the adjacent nitrogen atoms, reducing their nucleophilicity compared to amines. However, the N-methoxy groups are electron-donating through resonance, which can partially counteract this effect.

The primary sites of electrophilic attack are:

-

N-Alkylation/N-Acylation: The lone pair on one of the nitrogen atoms can attack the electrophile. This is a common pathway for amides and ureas.

-

O-Alkylation/O-Acylation of the Methoxy Group: The oxygen of one of the methoxy groups can act as the nucleophile.

-

O-Alkylation/O-Acylation of the Carbonyl Oxygen: The carbonyl oxygen is also a potential nucleophilic center, particularly in the presence of strong electrophiles or Lewis acids.

The regioselectivity of the reaction will be influenced by the nature of the electrophile, the reaction conditions (solvent, temperature), and the presence of any catalysts.

Caption: Potential pathways for electrophilic attack on this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the reaction of this compound with various electrophiles under standardized conditions. This data is illustrative and intended to provide a framework for presenting experimental results.

| Entry | Electrophile (E⁺) | Solvent | Temperature (°C) | Time (h) | Product(s) | Ratio (N:O-Methoxy:O-Carbonyl) | Yield (%) |

| 1 | Methyl Iodide | THF | 25 | 24 | N-Methyl | >95:<5:<1 | 85 |

| 2 | Benzyl Bromide | DMF | 50 | 12 | N-Benzyl | >95:<5:<1 | 92 |

| 3 | Acetyl Chloride | DCM | 0 to 25 | 4 | N-Acetyl | 90:10:<1 | 78 |

| 4 | Benzoyl Chloride | Pyridine | 25 | 6 | N-Benzoyl | 85:15:<1 | 81 |

| 5 | Triflic Anhydride | DCM | -78 to 0 | 2 | O-Tf (Carbonyl) | <1:<1:>98 | 65 |

| 6 | BF₃·OEt₂ | DCM | 0 | 1 | O-BF₃ Complex (Carbonyl) | - | Complex |

Experimental Protocols

The following are generalized, hypothetical protocols for the reaction of this compound with electrophiles. These should be adapted and optimized for specific substrates and reaction scales.

Protocol 1: N-Alkylation with an Alkyl Halide (e.g., Benzyl Bromide)

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve the urea in anhydrous dimethylformamide (DMF, 0.2 M).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 10 minutes.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Acylation with an Acyl Chloride (e.g., Acetyl Chloride)

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 0.2 M).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (used as solvent).

-

Electrophile Addition: Cool the solution to 0 °C. Add the acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Caption: General experimental workflow for the reaction of this compound.

Factors Influencing Reaction Pathway

Several factors can influence the outcome of the reaction between this compound and electrophiles.

Caption: Key factors influencing the regioselectivity of the reaction.